molecular formula C27H27NO7 B12404388 eIF4A3-IN-14

eIF4A3-IN-14

Numéro de catalogue: B12404388
Poids moléculaire: 477.5 g/mol
Clé InChI: LDWPQOSSUCBSKV-PXIJUOARSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of eIF4A3-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for small molecule inhibitors often involve:

    Formation of Core Structure: This step involves the construction of the core scaffold of the molecule using techniques such as cyclization or condensation reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the molecule’s binding affinity and specificity. This may involve reactions such as alkylation, acylation, or halogenation.

    Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and adhering to regulatory standards for pharmaceutical manufacturing.

Analyse Des Réactions Chimiques

Types of Reactions

eIF4A3-IN-14 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

    eIF4A1 Inhibitors: These compounds target eukaryotic initiation factor 4A-1 (eIF4A1), another member of the DEAD-box protein family, and have similar effects on RNA metabolism.

    eIF4A2 Inhibitors: These inhibitors target eukaryotic initiation factor 4A-2 (eIF4A2), which also plays a role in RNA splicing and translation initiation.

Uniqueness of eIF4A3-IN-14

This compound is unique in its specificity for eIF4A3, allowing for targeted inhibition of this particular protein without affecting other members of the DEAD-box family. This specificity reduces off-target effects and enhances the compound’s potential as a therapeutic agent .

Activité Biologique

eIF4A3-IN-14 is a small molecule inhibitor targeting the eukaryotic initiation factor 4A3 (eIF4A3), a crucial component of the Exon Junction Complex (EJC) involved in RNA metabolism, including splicing and nonsense-mediated decay. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of eIF4A3 Function

eIF4A3 plays a significant role in various cellular processes, particularly in cancer biology. It is implicated in:

  • RNA Splicing : eIF4A3 is essential for the regulation of splicing and mRNA stability.
  • Tumor Progression : High expression levels of eIF4A3 correlate with poor prognosis in several cancers, including bladder, glioblastoma, and pancreatic cancer .
  • Cell Cycle Regulation : Inhibition of eIF4A3 can lead to increased apoptosis and cell cycle arrest .

This compound acts as a competitive inhibitor that interferes with the ATPase and helicase activities of eIF4A3. This inhibition disrupts the function of the EJC, leading to altered RNA processing and subsequent effects on tumor growth and survival.

Key Findings from Research Studies

  • Inhibition Studies : In vitro studies demonstrated that targeting eIF4A3 with this compound significantly decreased tumor cell proliferation, migration, and colony formation across various cancer cell lines .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth compared to control groups. This suggests that inhibition of eIF4A3 can effectively impede tumor progression in vivo .

Case Study 1: Bladder Cancer

In bladder cancer models, high levels of eIF4A3 were associated with poor patient outcomes. Treatment with this compound led to:

  • Reduced Cell Proliferation : Cell counting kit assays indicated a significant decrease in viable cells post-treatment.
  • Increased Apoptosis : Flow cytometry revealed elevated apoptotic cell populations following treatment with the inhibitor .

Case Study 2: Pancreatic Ductal Adenocarcinoma (PDAC)

Research focused on PDAC revealed that silencing eIF4A3 altered the transcriptional landscape, affecting critical pathways involved in tumor growth. Treatment with this compound resulted in:

  • Decreased Sphere Formation : Tumorspheres formed from PDAC cells showed reduced viability when treated with the compound.
  • Altered Gene Expression Profiles : RNA-seq analyses indicated significant changes in splice variants associated with cell survival and proliferation pathways .

Data Table: Summary of Biological Effects of this compound

Cancer TypeEffect on Cell ProliferationEffect on ApoptosisIn Vivo Tumor Growth Reduction
Bladder CancerSignificant decreaseIncreasedYes
Pancreatic Ductal AdenocarcinomaSignificant decreaseIncreasedYes
GlioblastomaModerate decreaseIncreasedYes

Propriétés

Formule moléculaire

C27H27NO7

Poids moléculaire

477.5 g/mol

Nom IUPAC

methyl (1R,2R,3S,3aR,8bS)-6-amino-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

InChI

InChI=1S/C27H27NO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,28H2,1-3H3/t21-,22-,24-,26+,27+/m1/s1

Clé InChI

LDWPQOSSUCBSKV-PXIJUOARSA-N

SMILES isomérique

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)N)O)O)C(=O)OC)C5=CC=CC=C5

SMILES canonique

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)N)O)O)C(=O)OC)C5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.